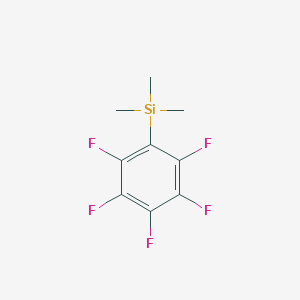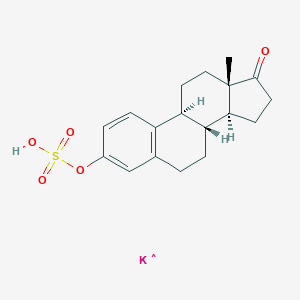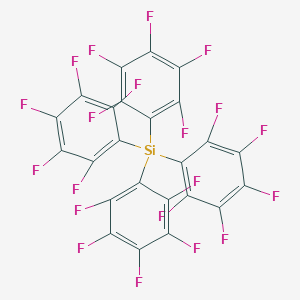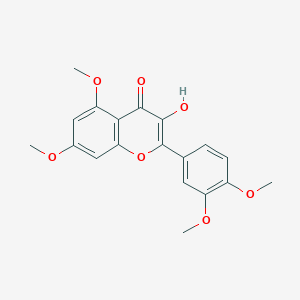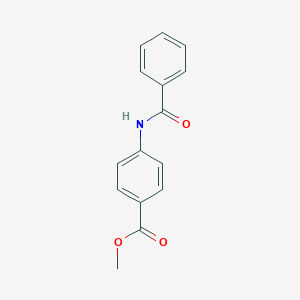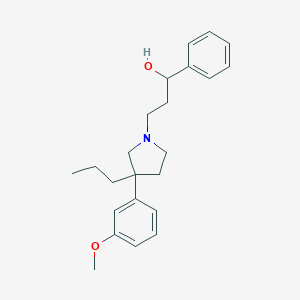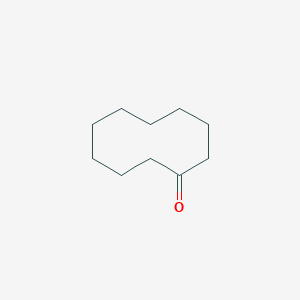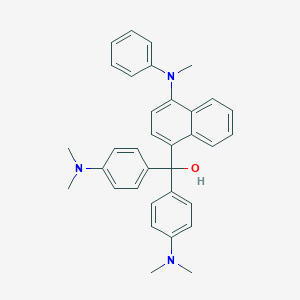
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol, commonly known as DCMU, is a synthetic compound that is widely used in scientific research for its various applications. DCMU is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae.
Aplicaciones Científicas De Investigación
DCMU is widely used in scientific research for its various applications. It is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae. DCMU is also used in the study of the electron transport chain in photosynthesis, as it blocks the electron flow between photosystem II and photosystem I. DCMU is also used to study the effect of photosynthesis on the growth and development of plants.
Mecanismo De Acción
DCMU inhibits photosynthesis by blocking the electron flow between photosystem II and photosystem I. It binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in the inhibition of the electron transport chain and the production of ATP and NADPH.
Efectos Bioquímicos Y Fisiológicos
DCMU has various biochemical and physiological effects in plants and algae. It inhibits the production of ATP and NADPH, which are essential for the growth and development of plants. DCMU also inhibits the synthesis of chlorophyll and other pigments, resulting in the bleaching of leaves. DCMU also affects the structure and function of thylakoid membranes in chloroplasts, leading to the disruption of photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMU has several advantages for lab experiments. It is a potent inhibitor of photosynthesis and is widely used to study the mechanism of photosynthesis in plants and algae. DCMU is also relatively easy to synthesize and is readily available. However, DCMU has several limitations for lab experiments. It is toxic to plants and algae at high concentrations, which can affect the results of experiments. DCMU is also relatively expensive compared to other inhibitors of photosynthesis.
Direcciones Futuras
There are several future directions for the study of DCMU. One area of research is the development of new inhibitors of photosynthesis that are less toxic to plants and algae. Another area of research is the study of the effect of DCMU on the growth and development of plants and algae. Finally, the use of DCMU in the study of the electron transport chain in photosynthesis could lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
DCMU is synthesized by the reaction of 4-(dimethylamino)phenylmagnesium bromide with 1-methyl-2-naphthol in the presence of copper(I) iodide. The resulting compound is then reacted with 4-nitrobenzyl chloride to give DCMU.
Propiedades
Número CAS |
1325-85-5 |
|---|---|
Nombre del producto |
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol |
Fórmula molecular |
C34H35N3O |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
bis[4-(dimethylamino)phenyl]-[4-(N-methylanilino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C34H35N3O/c1-35(2)27-19-15-25(16-20-27)34(38,26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24,38H,1-5H3 |
Clave InChI |
SOCBTLQQCNFNIE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
Otros números CAS |
1325-85-5 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
